Topological Polar Surface Area (TPSA) Advantage Over the 2-Phenyl Analog: Implications for Permeability and Solubility
The target compound exhibits a TPSA of 41.90 Ų, which is 9.23 Ų (28.3%) higher than the 32.67 Ų recorded for the closest commercially available analog, 2-phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one (CAS 916909-01-8) . This difference arises from the additional oxygen atom in the para-methoxy substituent, which adds hydrogen-bond acceptor capacity without substantially altering molecular weight (ΔMW = +30.03 g/mol, 12.4% increase) or lipophilicity (ΔLogP = +0.0086, <0.4% difference) .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 41.90 Ų; LogP = 2.24090; MW = 272.22 g/mol |
| Comparator Or Baseline | 2-Phenyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one (CAS 916909-01-8): TPSA = 32.67 Ų; LogP = 2.23230; MW = 242.20 g/mol |
| Quantified Difference | ΔTPSA = +9.23 Ų (+28.3%); ΔLogP = +0.0086 (+0.38%); ΔMW = +30.03 g/mol (+12.4%) |
| Conditions | Computed molecular descriptors from the ChemSrc database, derived from standardized SMILES-based calculations (presumed XLogP3-AA / topological PSA method) |
Why This Matters
A TPSA increase of >9 Ų, with preserved LogP, predicts moderately enhanced aqueous solubility and altered passive membrane permeability—differentiating the compound in any biological assay where cellular uptake or solubility-limited exposure is a variable, without sacrificing the lipophilic character conferred by the CF₃ group.
